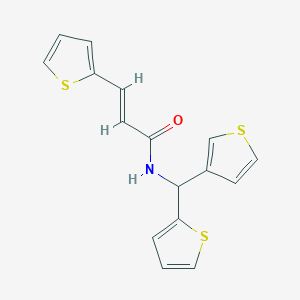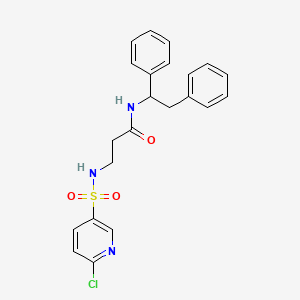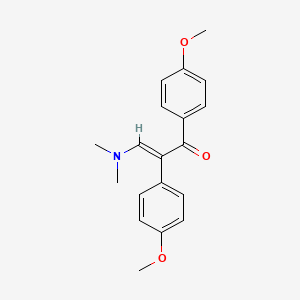
(E)-3-(thiophen-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(Thiophen-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide is an organic compound characterized by the presence of multiple thiophene rings and an acrylamide group Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and stability
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(thiophen-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide typically involves the following steps:
Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through the reaction of acryloyl chloride with an amine derivative. In this case, the amine derivative would be a thiophene-containing amine.
Thiophene Functionalization: The thiophene rings can be introduced through a series of substitution reactions. This often involves the use of thiophene-2-boronic acid and thiophene-3-boronic acid in a Suzuki coupling reaction.
Final Assembly: The final step involves coupling the thiophene-functionalized acrylamide with another thiophene derivative under appropriate conditions, such as using a palladium catalyst in a cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the Suzuki coupling reactions using industrial-grade palladium catalysts.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the acrylamide group, converting it to an amine. Sodium borohydride is a typical reducing agent used for such transformations.
Substitution: The thiophene rings can participate in electrophilic substitution reactions. Halogenation using bromine or chlorination using chlorine gas are common examples.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Bromine, chlorine gas, often in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amine derivatives of the acrylamide.
Substitution: Halogenated thiophene derivatives.
科学研究应用
Chemistry
In chemistry, (E)-3-(thiophen-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide is studied for its electronic properties. The presence of multiple thiophene rings makes it a candidate for organic electronic materials, such as organic semiconductors and conductive polymers.
Biology
In biological research, this compound can be used as a building block for designing molecules that interact with biological targets. Its structure allows for modifications that can enhance binding affinity and specificity to proteins or nucleic acids.
Medicine
In medicine, derivatives of this compound are explored for their potential as therapeutic agents. The thiophene rings can interact with various biological targets, making it a candidate for drug development, particularly in the field of anti-cancer and anti-inflammatory drugs.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic properties. It can be incorporated into polymers to create materials with enhanced conductivity or used in the fabrication of organic light-emitting diodes (OLEDs).
作用机制
The mechanism of action of (E)-3-(thiophen-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide depends on its application. In electronic materials, its action is based on the delocalization of electrons across the thiophene rings, which facilitates conductivity. In biological systems, it may interact with proteins or nucleic acids through π-π stacking interactions or hydrogen bonding, affecting the function of these biomolecules.
相似化合物的比较
Similar Compounds
Thiophene: A simpler structure with a single thiophene ring
属性
IUPAC Name |
(E)-3-thiophen-2-yl-N-[thiophen-2-yl(thiophen-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS3/c18-15(6-5-13-3-1-8-20-13)17-16(12-7-10-19-11-12)14-4-2-9-21-14/h1-11,16H,(H,17,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAXWZUQWPBSHT-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2632813.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2632814.png)
![(E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide](/img/structure/B2632816.png)
![8-Amino-2-azaspiro[4.5]decan-3-one; trifluoroacetic acid](/img/structure/B2632817.png)
![5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-2-methoxybenzamide](/img/structure/B2632818.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2632821.png)
![3-methoxy-1-methyl-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2632823.png)
![4-[(3-Fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2632824.png)


![7,7-dimethyl-N-(3-phenylpropyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2632829.png)

![7-(4-chlorophenyl)-1,3-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2632833.png)
